molecular formula C27H18F6O5S B3127902 [4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate CAS No. 338755-74-1

[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate

Cat. No. B3127902
CAS RN: 338755-74-1
M. Wt: 568.5 g/mol
InChI Key: XYCWMYAPKRNGDE-UHFFFAOYSA-N
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Description

“[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate” is a complex organic compound. It is a derivative of Methyl 3-(trifluoromethyl)benzoate, which has a linear formula of CF3C6H4CO2CH3 .


Synthesis Analysis

The synthesis of this compound could involve the use of 4-(Trifluoromethyl)benzoic acid, which has been used in the synthesis of salicylanilide 4-(trifluoromethyl)benzoates via N,N′-dicyclohexylcarbodiimide coupling in dry N,N-dimethylformamide .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact molecular structure. For example, Methyl 3-(trifluoromethyl)benzoate, a related compound, is a liquid with a refractive index of 1.453, a boiling point of 93-95 °C/20 mmHg, and a density of 1.295 g/mL at 25 °C .

Scientific Research Applications

Synthesis and Reactivity

  • Synthesis of Trifluoromethoxylated Aromatic Compounds : Molecules bearing trifluoromethoxy groups often show desired pharmacological and biological properties. A user-friendly protocol for synthesizing methyl 4-acetamido-3-(trifluoromethoxy)benzoate demonstrates the challenges and solutions in synthesizing trifluoromethoxylated aromatic compounds, which are valuable for new pharmaceuticals, agrochemicals, and functional materials development (Pengju Feng & Ming‐Yu Ngai, 2016).

  • Reactivity of 2-Trifluoromethyl-4H-thiochromen-4-one : This compound's reactions with aromatic amines and hydrazine hydrate highlight the versatile reactivity of the thiochromene unit, potentially useful in synthesizing derivatives with varied biological activities (B. I. Usachev, M. Shafeev, & V. Sosnovskikh, 2006).

Potential Applications in Drug Discovery and Material Science

  • Nitric-Oxide-Releasing Prodrugs : The synthesis of water-soluble (benzoyloxy)methyl esters of acetylsalicylic acid (ASA) that release nitric oxide (NO) demonstrates the application of benzoate esters in designing prodrugs with potential anti-inflammatory and vasodilatory effects, suggesting that related compounds could be developed for clinical applications (B. Rolando et al., 2013).

  • Self-Assembly in Supramolecular Chemistry : Research on the self-assembly of chiral bent-core molecules into hierarchical superstructures with controlled helicity indicates applications in materials science, particularly in designing materials with specific optical properties (Shih-Chieh Lin et al., 2012).

  • Trifluoromethyl Benzoate as a Trifluoromethoxylation Reagent : The development of trifluoromethyl benzoate as a new, versatile trifluoromethoxylation reagent highlights its utility in organic synthesis, enabling the introduction of trifluoromethoxy groups into various substrates, which could be leveraged for the synthesis of complex molecules with potential pharmaceutical applications (Min‐Feng Zhou et al., 2018).

properties

IUPAC Name

[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H18F6O5S/c28-26(29,30)18-7-3-5-16(11-18)23(35)37-13-25(15-39-21-10-2-1-9-20(21)22(25)34)14-38-24(36)17-6-4-8-19(12-17)27(31,32)33/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYCWMYAPKRNGDE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(=O)C2=CC=CC=C2S1)(COC(=O)C3=CC(=CC=C3)C(F)(F)F)COC(=O)C4=CC(=CC=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H18F6O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901117631
Record name 1,1′-[(4-Oxo-2H-1-benzothiopyran-3(4H)-ylidene)bis(methylene)] bis[3-(trifluoromethyl)benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

568.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate

CAS RN

338755-74-1
Record name 1,1′-[(4-Oxo-2H-1-benzothiopyran-3(4H)-ylidene)bis(methylene)] bis[3-(trifluoromethyl)benzoate]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=338755-74-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1′-[(4-Oxo-2H-1-benzothiopyran-3(4H)-ylidene)bis(methylene)] bis[3-(trifluoromethyl)benzoate]
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID901117631
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate
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[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate
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[4-oxo-3-[[3-(trifluoromethyl)benzoyl]oxymethyl]-2H-thiochromen-3-yl]methyl 3-(trifluoromethyl)benzoate

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